2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic acetamide derivative characterized by a thieno[3,4-c]pyrazole core fused with a thiophene ring. The acetamide moiety is substituted with a 4-chlorophenyl group at the 2-position, while the pyrazole nitrogen is linked to a 4-methylphenyl substituent.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-2-8-16(9-3-13)24-20(17-11-26-12-18(17)23-24)22-19(25)10-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFOMRXQMKMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thienopyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and methylating agents. The final step involves the formation of the acetamide linkage, which can be accomplished through amidation reactions using acylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with fewer double bonds or functional groups .
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related acetamide derivatives:
Key Comparisons:
Core Heterocyclic Systems: The thieno[3,4-c]pyrazole core in the target compound is distinct from simpler pyrazole (e.g., ), thiazole (e.g., ), or pyrazolone (e.g., ) systems. Pyrazole-thiazole hybrids (e.g., compound 8e in ) demonstrate enhanced analgesic activity due to synergistic electronic effects from both rings, suggesting that the thienopyrazole core could similarly modulate activity.
Substituent Effects: The 4-chlorophenyl group is a common feature in antimicrobial and anti-inflammatory agents (e.g., ). Its electron-withdrawing nature may increase metabolic stability compared to non-halogenated analogues. The 4-methylphenyl substituent on the pyrazole nitrogen introduces steric bulk and lipophilicity, which could influence membrane permeability and target selectivity .
Pharmacological Data: Compound 8e (pyrazole-thiazole hybrid) exhibited the highest analgesic activity in tail immersion tests (ED₅₀: 12.3 mg/kg), attributed to its dual heterocyclic system and hydrophobic substituents . The target compound’s thienopyrazole core may offer similar or superior activity, though experimental validation is required. Dichlorophenyl-substituted acetamides (e.g., ) show structural versatility in forming hydrogen-bonded dimers (N–H⋯O/N interactions), which could stabilize protein-ligand complexes in vivo.
Synthetic Pathways: The synthesis of analogous compounds (e.g., ) typically involves coupling arylacetic acids with heterocyclic amines via carbodiimide-mediated reactions. The target compound likely follows a similar route, with the thienopyrazole precursor synthesized via cyclocondensation or dipolar cycloaddition.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key steps and reagents for synthesizing 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide? Methodological Answer: The synthesis involves multi-step organic reactions:
Core Formation : Cyclization of precursors (e.g., hydrazine derivatives) to generate the thieno[3,4-c]pyrazole core.
Substituent Introduction :
- The 4-chlorophenyl group is introduced via nucleophilic substitution using 4-chlorobenzyl halides.
- The 4-methylphenyl group is attached through Suzuki-Miyaura coupling or Ullmann-type reactions.
Acetamide Linkage : The final acetamide bond is formed via condensation between the amine group of the pyrazole and chloroacetyl chloride derivatives.
Critical Reagents : Halogenated aryl compounds (e.g., 4-chlorobenzyl bromide), palladium catalysts (for coupling), and solvents like DMF or DCM. Reaction temperatures typically range from 60–120°C, monitored via TLC .
Advanced Question: Q. How can synthetic yield be optimized when introducing halogenated aryl groups to the thienopyrazole core? Methodological Answer: Yield optimization requires:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos for coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hours vs. 24 hours conventionally).
- Purification : Employ gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol to isolate high-purity intermediates .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/methylphenyl groups) and acetamide NH (δ 10–11 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 424.08).
- X-ray Crystallography : Resolve bond angles and dihedral angles in the thienopyrazole core .
Advanced Question: Q. How can discrepancies between experimental and computational NMR data be resolved? Methodological Answer:
DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to simulate NMR shifts. Compare with experimental data to identify conformational isomers.
Solvent Effects : Account for DMSO-d₆ vs. CDCl₃ solvent shifts using the IEF-PCM model.
Dynamic Effects : Perform variable-temperature NMR to detect hindered rotation in the acetamide group (e.g., coalescence temperature analysis) .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential? Methodological Answer:
- Enzyme Inhibition : Screen against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates (IC₅₀ determination).
- Cell Viability Assays : Test antitumor activity via MTT assays on HeLa or MCF-7 cells.
- Antimicrobial Screening : Use microdilution assays against S. aureus (MIC values) .
Advanced Question: Q. How can molecular docking elucidate the mechanism of action for this compound? Methodological Answer:
Target Selection : Prioritize targets like PI3Kγ or HSP90 based on structural analogs .
Docking Workflow :
- Prepare the protein (PDB ID: 1E7U) with AutoDockTools (remove water, add charges).
- Generate ligand conformations with OMEGA.
- Dock using Glide (Schrödinger) with XP precision.
Validation : Compare binding poses with co-crystallized ligands and validate via MM-GBSA scoring .
Structure-Activity Relationships (SAR)
Basic Question: Q. How does the 4-chlorophenyl group influence bioactivity compared to other substituents? Methodological Answer:
-
Electron-Withdrawing Effect : The Cl atom enhances binding to hydrophobic pockets (e.g., in kinases).
-
Comparative Data :
Substituent IC₅₀ (COX-2) LogP 4-Cl 0.12 µM 3.8 4-F 0.45 µM 3.2 4-CH₃ 1.2 µM 2.9
The 4-Cl group improves potency and lipophilicity .
Advanced Question: Q. What strategies can optimize metabolic stability without compromising activity? Methodological Answer:
- Deuterium Incorporation : Replace labile C-H bonds in the methylphenyl group with C-D to slow CYP450 metabolism.
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate for improved oral bioavailability.
- In Silico ADMET : Use SwissADME to predict clearance rates and adjust substituents (e.g., replace Cl with CF₃) .
Data Contradictions and Reproducibility
Basic Question: Q. How should researchers address conflicting cytotoxicity data across studies? Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and culture conditions.
Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate potency.
Dose-Response Validation : Perform triplicate experiments with 10-point dilution series .
Advanced Question: Q. Why might X-ray structures of analogs fail to predict binding modes for this compound? Methodological Answer:
- Conformational Flexibility : The thienopyrazole core may adopt multiple tautomeric states (e.g., 2H vs. 4H) not captured in rigid analogs.
- Solvent Interactions : Crystal packing forces in X-ray data may misrepresent solution-phase conformations.
- Mitigation : Use MD simulations (AMBER) to sample conformational space and compare with NOESY data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
